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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on SHP389
(TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine

phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune

checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document

outlines the core findings, presents quantitative data in a structured format, details key

experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Concepts: SHP2 Inhibition and Immune
Checkpoint Blockade
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and

differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling

molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. SHP389 is a

potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, SHP389
has the potential to both directly target tumor cell signaling and modulate the tumor

microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the

combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor

effects.[3]

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8143749?utm_src=pdf-interest
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39107997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7809281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7809281/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key quantitative data from initial preclinical and clinical

studies of SHP389.

Table 1: In Vitro Potency of SHP389

Assay Cell Line/Target IC50 Reference

SHP2 Inhibition Wild-type SHP2 0.011 µM [4]

pERK Inhibition KYSE520 0.008 µM

Cell Proliferation (5-

day)
KYSE520 0.100 µM

Table 2: In Vivo Pharmacodynamics of SHP389 in a Phase I Clinical Trial (NCT03114319)

Biomarker Tissue Measurement Result Reference

DUSP6

Expression
Tumor Samples qPCR

≥25% reduction

in 90% of

patients (38/42)

at doses ≥20

mg/day

[5]

DUSP6

Expression
Tumor Samples qPCR

≥50% reduction

in 60% of

patients (25/42)

at doses ≥20

mg/day

[5]

Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of SHP389 in Combination with

Anti-PD-1 in MC38 Syngeneic Mouse Model
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Treatment Group Outcome Result Reference

TNO155 + Anti-PD-1 Tumor Growth

Synergistic

attenuation of tumor

growth compared to

single agents

[3]

TNO155 + Anti-PD-1
Tumor-Associated

Macrophages (TAMs)

Decrease in the

percentage of TAMs

relative to live cells

[2]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows described in the initial studies of SHP389.
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Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of

SHP389.
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Caption: In vivo experimental workflow for evaluating SHP389 in combination with anti-PD-1.

Detailed Experimental Protocols
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of SHP389 in combination with an anti-

PD-1 antibody.

Animal Model:
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Species: Mouse

Strain: C57BL/6

Tumor Model:

Cell Line: MC38 (murine colon adenocarcinoma)

Implantation: 1 x 10^6 MC38 cells were subcutaneously injected into the flank of the mice.

Treatment Regimen:

TNO155 (SHP389): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).

Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly

(QW).

Control Groups: Vehicle control with IgG antibody.

Treatment Start: Treatment was initiated when tumors reached a palpable size.

Endpoint Analysis:

Tumor Growth: Tumor volume was measured regularly using calipers.

Immunophenotyping: At the end of the study, tumors were harvested, dissociated into single-

cell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating

immune cell populations.

Flow Cytometry for Tumor-Associated Macrophages
(TAMs)
Objective: To quantify the population of TAMs within the tumor microenvironment following

treatment.

Sample Preparation:
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Harvested tumors were mechanically and enzymatically digested to obtain a single-cell

suspension.

Red blood cells were lysed using a suitable lysis buffer.

Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

Staining Panel: A comprehensive antibody panel is used to identify various immune cell

subsets. For the specific identification of TAMs, the following markers are crucial:

General myeloid marker: CD11b

Macrophage markers: F4/80

Monocytic markers: Ly6C

Granulocyte exclusion marker: Ly6G

MHC Class II: To assess antigen presentation capacity.

Gating Strategy:

Gate on live, single cells.

Gate on CD45+ hematopoietic cells.

From the CD45+ population, exclude Ly6G+ neutrophils.

Gate on CD11b+ myeloid cells.

Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can

be performed based on MHCII expression to distinguish between different macrophage

polarization states.

Western Blot for pERK and DUSP6
Objective: To assess the inhibition of the MAPK pathway by SHP389 through the analysis of

phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative

feedback regulator of the pathway.
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Sample Preparation:

Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein concentration was determined using a BCA assay.

SDS-PAGE and Transfer:

Equal amounts of protein (20-40 µg) were separated on a 10% SDS-PAGE gel.

Proteins were transferred to a PVDF membrane.

Immunoblotting:

The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

The membrane was incubated with primary antibodies overnight at 4°C.

Primary Antibodies:

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

Rabbit anti-p44/42 MAPK (Erk1/2)

Rabbit anti-DUSP6

Mouse anti-GAPDH (loading control)

The membrane was washed three times with TBST and incubated with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: To detect total ERK on the same membrane used for pERK, the

membrane was stripped using a mild stripping buffer, followed by washing, blocking, and re-

probing with the total ERK antibody.
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Quantitative PCR (qPCR) for DUSP6 Expression
Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a

pharmacodynamic marker of SHP2 inhibition.

RNA Extraction and cDNA Synthesis:

Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.

RNA quality and quantity were assessed.

1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse

transcription kit.

qPCR Reaction:

Primers:

Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

Human DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'

Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.

Cycling Conditions (example):

Initial denaturation: 95°C for 10 minutes.

40 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Melt curve analysis.

Data Analysis:
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The relative expression of DUSP6 was calculated using the 2^-ΔΔCt method, normalized to

a housekeeping gene (e.g., GAPDH).

Conclusion
The initial studies on SHP389 (TNO155) provide a strong rationale for its development as a

cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The

preclinical data demonstrate that SHP389 effectively inhibits the SHP2-mediated RAS-MAPK

signaling pathway and modulates the tumor immune microenvironment by reducing

immunosuppressive cell populations. The detailed protocols provided in this guide are intended

to facilitate further research into the mechanism of action and clinical potential of SHP389.

Future investigations will likely focus on optimizing combination strategies and identifying

predictive biomarkers to guide patient selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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